3-Amino-2-(trifluoromethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H6F3NO2. It is characterized by the presence of an amino group (-NH2) and a trifluoromethyl group (-CF3) attached to a benzoic acid core. This compound is known for its utility as an intermediate in the synthesis of various antimicrobial agents and other bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Amino-2-(trifluoromethyl)benzoic acid can be synthesized through several methods. One common route involves the nitration of 2-(trifluoromethyl)benzoic acid, followed by reduction to yield the amino derivative. The nitration step typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction step can be achieved using hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, employing continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitro-2-(trifluoromethyl)benzoic acid.
Reduction: 3-Amino-2-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted benzoic acids depending on the reagents used.
Scientific Research Applications
3-Amino-2-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-2-(trifluoromethyl)benzoic acid is largely dependent on its application. In medicinal chemistry, it acts as an intermediate in the synthesis of drugs that target specific enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(trifluoromethyl)benzoic acid: Similar structure but different positional isomer.
3-Amino-5-(trifluoromethyl)benzoic acid: Another positional isomer with different chemical properties.
Uniqueness
3-Amino-2-(trifluoromethyl)benzoic acid is unique due to the specific positioning of the amino and trifluoromethyl groups, which confer distinct reactivity and biological activity compared to its isomers .
Properties
IUPAC Name |
3-amino-2-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)6-4(7(13)14)2-1-3-5(6)12/h1-3H,12H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXSDEOOZRMJBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.